molecular formula C16H18N4O2 B3886717 (E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 5785-42-2

(E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B3886717
CAS No.: 5785-42-2
M. Wt: 298.34 g/mol
InChI Key: NOLSRWGQEUWOSC-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-cyclopropyl-N’-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethoxybenzylidene moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-cyclopropyl-N’-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method starts with the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with cyclopropyl isocyanate to yield the final product. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(E)-3-cyclopropyl-N’-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

(E)-3-cyclopropyl-N’-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-cyclopropyl-N’-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as cyclooxygenase and certain kinases, leading to anti-inflammatory and anticancer effects. The compound binds to the active site of these enzymes, blocking their activity and preventing the progression of disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-cyclopropyl-N’-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to its combination of a cyclopropyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific research applications .

Properties

IUPAC Name

5-cyclopropyl-N-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-2-22-13-7-3-11(4-8-13)10-17-20-16(21)15-9-14(18-19-15)12-5-6-12/h3-4,7-10,12H,2,5-6H2,1H3,(H,18,19)(H,20,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLSRWGQEUWOSC-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60417099
Record name AC1NT0WN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5785-42-2
Record name AC1NT0WN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
(E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
(E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
Reactant of Route 4
(E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
(E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
(E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.